molecular formula C9H9NO2 B13207521 4,7-Dimethyl-1,2-benzoxazol-3-ol

4,7-Dimethyl-1,2-benzoxazol-3-ol

Cat. No.: B13207521
M. Wt: 163.17 g/mol
InChI Key: KDCPOKHPKKQZDX-UHFFFAOYSA-N
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Description

4,7-Dimethyl-1,2-benzoxazol-3-ol is a chemical compound with the molecular formula C₉H₉NO₂. It belongs to the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a benzoxazole ring substituted with two methyl groups at positions 4 and 7 and a hydroxyl group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethyl-1,2-benzoxazol-3-ol typically involves the cyclization of 2-aminophenol derivatives with appropriate aldehydes or ketones. One common method includes the condensation of 2-aminophenol with 4,7-dimethylbenzaldehyde in the presence of an acid catalyst, followed by cyclization to form the benzoxazole ring . The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as titanium tetraisopropoxide or mesoporous titania-alumina mixed oxide can be employed to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethyl-1,2-benzoxazol-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at position 3 can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction of the benzoxazole ring can lead to the formation of dihydrobenzoxazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzoxazole ring, particularly at positions 5 and 6.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 4,7-dimethyl-1,2-benzoxazol-3-one.

    Reduction: Formation of 4,7-dimethyl-1,2-dihydrobenzoxazol-3-ol.

    Substitution: Formation of halogenated, nitrated, or sulfonated benzoxazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound with a similar structure but without the methyl and hydroxyl substitutions.

    2-Aminobenzoxazole: A derivative with an amino group at position 2.

    5-Nitrobenzoxazole: A derivative with a nitro group at position 5.

Uniqueness

4,7-Dimethyl-1,2-benzoxazol-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at positions 4 and 7 enhances its lipophilicity, while the hydroxyl group at position 3 contributes to its reactivity and potential hydrogen bonding interactions .

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

4,7-dimethyl-1,2-benzoxazol-3-one

InChI

InChI=1S/C9H9NO2/c1-5-3-4-6(2)8-7(5)9(11)10-12-8/h3-4H,1-2H3,(H,10,11)

InChI Key

KDCPOKHPKKQZDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)C)ONC2=O

Origin of Product

United States

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